molecular formula C9H16N4O B13072536 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

Cat. No.: B13072536
M. Wt: 196.25 g/mol
InChI Key: LVJHYWKSDSOARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound featuring a fused triazolo-piperazine core substituted with a 2-methylpropyl group at position 2. However, its properties and applications are highly dependent on structural modifications, necessitating a comparative analysis with analogous compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C9H16N4O/c1-7(2)6-13-9(14)12-4-3-10-5-8(12)11-13/h7,10H,3-6H2,1-2H3

InChI Key

LVJHYWKSDSOARI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N2CCNCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the triazole intermediate with ethylenediamine or its derivatives.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups attached to the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Triazolo-Piperazine vs. Triazolo-Pyrazine/Pyridine The target compound’s piperazine core differs from pyrazine (e.g., [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one in ) and pyridine (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in ).

Substituent Modifications

Compound Name Substituent at Position 2 Key Structural Feature Evidence Source
Target Compound 2-Methylpropyl Bulky alkyl group; increased lipophilicity
2-(2,2-Difluoroethyl) analog Difluoroethyl Electronegative substituent; altered H-bonding
2-Methyl analog (hydrochloride salt) Methyl Smaller substituent; improved solubility
2-[3-(4-Phenylpiperazin-1-yl)propyl] analog Phenylpiperazinylpropyl Enhanced receptor binding (CNS targets)

Key Observations :

  • Electronegative groups (e.g., difluoroethyl) may reduce metabolic stability due to susceptibility to oxidative defluorination .

Stability and Reactivity

  • Piperazine cores are prone to oxidation at secondary amines, but alkylation (e.g., 2-methylpropyl) may sterically protect reactive sites .
  • Triazolo rings exhibit moderate aromatic stability, with substitution patterns influencing electrophilic substitution reactivity .

Physicochemical and Crystallographic Properties

Crystallographic Data (Comparative)

Compound Type Space Group Density (g/cm³) Hydrogen Bonding Evidence Source
Triazolo-Triazine () P21/c 1.567 N-H⋯N, N-H⋯O; π-π stacking
Triazolo-Piperazine Hydrochloride () Not reported ~1.5–1.6 (estimated) Ionic interactions (Cl⁻)

Insights :

  • Hydrogen-bonding networks (e.g., R22(9) motifs in ) enhance crystalline stability, while hydrochloride salts () leverage ionic interactions for improved solubility .

Solubility and Lipophilicity

  • Target Compound : Estimated logP ~3.0 (similar to 2-methylpropyl analogs), favoring lipid bilayer penetration but requiring formulation aids for aqueous solubility .
  • Hydrochloride Salt (): Aqueous solubility increases by 10–100× compared to freebase forms, critical for injectable drugs .

Structure-Activity Relationships (SAR)

  • 2-Methylpropyl Group : Enhances CNS penetration due to increased lipophilicity, but may reduce metabolic clearance rates .
  • Difluoroethyl Group (): May introduce metabolic liabilities but improve target selectivity through steric/electronic effects .

Biological Activity

2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a complex organic compound characterized by its unique structural framework that incorporates both a triazole and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4OC_9H_{16}N_4O, with a molecular weight of 196.25 g/mol. The structure features a piperazine ring substituted with a triazole group and a branched alkyl group (2-methylpropyl), which may influence its pharmacological properties.

Biological Activities

Research indicates that compounds with a triazolo[4,3-a]piperazine scaffold exhibit various biological activities. The following sections detail the specific activities observed for this compound.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to this compound exhibited significant antibacterial effects against various strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
  • Compounds demonstrated activity comparable to standard antibiotics.
CompoundBacterial StrainMIC (µg/mL)
S901-0960E. coli32
S901-0960S. aureus16

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research involving human cancer cell lines demonstrated:

  • Cell Viability : Significant reduction in viability of MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cells upon treatment with the compound.
  • Mechanism of Action : Induction of apoptosis and inhibition of cell migration were observed.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been investigated. Studies indicate:

  • Binding Affinity : Interaction with serotonin receptors suggests possible anxiolytic or antidepressant effects.
  • Behavioral Studies : Rodent models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class:

  • Case Study on Antimicrobial Activity :
    • A series of studies evaluated the antimicrobial efficacy of triazole derivatives against multi-drug resistant bacterial strains. Results indicated that modifications to the piperazine moiety significantly enhanced activity.
  • Case Study on Anticancer Properties :
    • A study focused on the effects of triazolo[4,3-a]piperazine derivatives on various cancer cell lines highlighted the importance of structural modifications in enhancing anticancer efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.